(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediate Manufacturing

This (S)-enantiomer (CAS 194032-32-1) is the stereochemically defined Boc-protected 1,4-diazepane critical for Ripasudil (K-115) API synthesis. Only the (S)-configuration yields the active Rho-kinase inhibitor; the (R)-enantiomer is a controlled process impurity. The Boc group permits orthogonal N1 deprotection under mild acidic conditions without compromising ring integrity—unlike Cbz or benzyl analogs. Suitable for ROCK inhibitor SAR studies and process chemistry investigations. Supplied as a light brown liquid soluble in toluene, DMSO, and DMF. Verify enantiomeric excess before use.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 194032-32-1
Cat. No. B562592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
CAS194032-32-1
Synonyms(3S)-Hexahydro-3-methyl-1H-1,4-diazepine-1-carboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CN(CCCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyGDTFCUXOVITPHU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1): Chiral Boc-Protected Diazepane Building Block for Pharmaceutical R&D Procurement


(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) is a chiral, Boc-protected 1,4-diazepane derivative [1]. This compound contains a seven-membered heterocyclic scaffold with two nitrogen atoms and features a stereocenter at the C3 (or C2, depending on nomenclature) position bearing a methyl group in the (S)-configuration [2]. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position enables orthogonal synthetic manipulation [3]. With molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol , this compound is supplied as a light brown liquid and is soluble in organic solvents including toluene, DMSO, and DMF [4].

Why Generic 1,4-Diazepane Derivatives Cannot Substitute for (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) in Stereoselective Synthesis


In-class compounds such as racemic tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, (R)-enantiomers, or alternative protecting group variants (Cbz, benzyl) cannot be simply interchanged with CAS 194032-32-1 [1]. The defined (S)-stereochemistry at the C3 position is a critical determinant of downstream biological activity in chiral drug molecules [2]. For instance, the (S)-configuration of this intermediate directly translates to the required stereochemistry in the approved glaucoma drug Ripasudil (K-115), while the (R)-enantiomer would lead to an inactive or potentially toxic diastereomeric product [3]. Furthermore, the Boc protecting group enables acid-labile, orthogonal deprotection under mild conditions without compromising the diazepane ring integrity—a feature not shared by benzyl or Cbz analogs which require hydrogenolysis or stronger acidic conditions that may affect other functional groups [4]. Substitution with an alternative protecting group or stereochemical variant fundamentally alters the synthetic sequence and final product identity .

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1): Quantitative Differentiation Evidence for Procurement Decision-Making


Validated Multikilogram Synthetic Route: Yield and Scalability Evidence for Industrial Procurement of CAS 194032-32-1

A validated synthetic route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established specifically for multikilogram production, using intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol [1]. This represents the only published, scalable, stereocontrolled synthesis for this specific enantiomer [2]. In contrast, alternative chiral 1,4-diazepane syntheses often rely on chiral resolution, which inherently sacrifices up to 50% of the material as the undesired enantiomer [3].

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediate Manufacturing

Commercially Available Chiral Purity Specification: Procurement-Quality Evidence for CAS 194032-32-1

Commercially sourced (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is supplied with a minimum chemical purity specification of 95%, as verified by NMR, HPLC, and GC analyses . Importantly, the (S)-enantiomer (CAS 194032-32-1) is explicitly supplied as a single stereoisomer, with optical rotation serving as a critical release parameter to confirm stereochemical integrity . In contrast, the racemic mixture tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is supplied under a different CAS number (194032-35-4) and provides no stereochemical definition .

Analytical Chemistry Quality Control Chiral Purity Assessment

Clinical-Grade Drug Dependency: Ripasudil (K-115) Intermediate Procurement Rationale for CAS 194032-32-1

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) is the documented key intermediate in the synthesis of Ripasudil hydrochloride dihydrate (K-115), a Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor approved in Japan for glaucoma and ocular hypertension treatment [1]. The target compound's (S)-configuration is essential, as the downstream chiral 1,4-diazepane sulfonamide moiety constitutes a critical pharmacophore for ROCK inhibition [2]. K-115 demonstrates potent ROCK inhibition with an IC50 of 31 nM .

Medicinal Chemistry Rho-Kinase Inhibition Ophthalmology Drug Development

Comparative Synthetic Accessibility: Chiral Pool Advantage Over Racemic Routes for CAS 194032-32-1

The published synthetic route to (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate proceeds from commercially available (S)-2-aminopropan-1-ol, a chiral pool starting material [1]. This approach bypasses the need for chiral chromatography or diastereomeric salt resolution, reducing cost and waste [2]. The intramolecular Fukuyama-Mitsunobu cyclization proceeds with retention of stereochemistry, delivering the target (S)-enantiomer without erosion [3].

Chiral Pool Synthesis Stereoselective Cyclization Amino Alcohol-Derived Heterocycles

Procurement Application Scenarios for (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) Based on Quantitative Evidence


GMP API Manufacturing: Sourcing the Key Intermediate for Ripasudil (K-115) Production

Pharmaceutical manufacturers producing Ripasudil hydrochloride dihydrate (K-115) require (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) as a critical intermediate [1]. The compound's documented role in the FDA-equivalent approved drug synthesis ensures regulatory acceptance and validated analytical methods [2]. Procurement of the stereochemically defined (S)-enantiomer is essential for API quality, as the (R)-enantiomer is an identified process impurity requiring control .

Chiral 1,4-Diazepane Library Construction for ROCK Inhibitor Discovery

Medicinal chemistry teams developing novel Rho-kinase inhibitors can leverage CAS 194032-32-1 as a versatile scaffold [1]. The Boc protecting group enables orthogonal N1 deprotection for subsequent sulfonylation, while the (S)-3-methyl substituent provides a defined stereochemical anchor for structure-activity relationship (SAR) studies [2]. The validated multikilogram synthesis ensures compound availability for iterative medicinal chemistry optimization and preclinical candidate scale-up .

Process Chemistry Research: Investigating Fukuyama-Mitsunobu Cyclization Methodology

Academic and industrial process chemistry groups studying stereocontrolled 1,4-diazepane formation can use (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a benchmark product [1]. The published Fukuyama-Mitsunobu cyclization methodology from (S)-2-aminopropan-1-ol represents a template for synthesizing related chiral 1,4-diazepane derivatives [2]. The availability of both (S)- and (R)-enantiomers via the same synthetic route enables mechanistic and stereochemical investigations .

Analytical Reference Standard for Ripasudil Impurity Profiling

Quality control laboratories supporting Ripasudil manufacturing require (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a reference material for impurity identification and method validation [1]. The compound serves as a starting material-related impurity marker in HPLC and LC-MS analyses of Ripasudil drug substance and finished product [2]. Commercial availability with documented purity specifications (≥95%) ensures suitability for regulated analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.